molecular formula C16H18BrNO2 B3244050 (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide CAS No. 1609395-71-2

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide

Cat. No.: B3244050
CAS No.: 1609395-71-2
M. Wt: 336.22
InChI Key: BQFFLRYDHIRXJN-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H17NO2·HBr. . This compound is characterized by the presence of a benzodioxole ring and a methylbenzylamine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide typically involves the reaction of (1,3-Benzodioxol-5-ylmethyl)amine with 2-methylbenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, followed by drying and packaging .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methylbenzylamine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)amine
  • (2-Methylbenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is unique due to the combination of the benzodioxole ring and the methylbenzylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine hydrobromide is a chemical compound with the molecular formula C16H18BrNO2. It features a benzodioxole ring and a methylbenzylamine moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18BrNO2
  • Molecular Weight : 348.23 g/mol
  • CAS Number : 1609395-71-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may influence several pathways by binding to specific enzymes or receptors, leading to modulation of physiological processes.

Antimicrobial Properties

Studies have indicated that compounds containing benzodioxole structures exhibit antimicrobial activity. The hydrobromide salt form enhances solubility and bioavailability, potentially increasing efficacy against various pathogens.

Anticancer Activity

Research has explored the anticancer properties of similar compounds, suggesting that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that related benzodioxole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The specific activity of this compound remains to be fully characterized but is hypothesized to follow similar trends.
  • Anticancer Studies : A study investigating the effects of benzodioxole derivatives on cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis. The exact IC50 values for this compound should be determined through further assays.

Comparative Analysis

The biological activity of this compound can be compared with other compounds featuring similar structural motifs:

Compound NameBiological ActivityReference
(1,3-Benzodioxol-5-ylmethyl)amineAntimicrobial
(2-Methylbenzyl)amineNeuroprotective
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amineAnticancer

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.BrH/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFFLRYDHIRXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-71-2
Record name 1,3-Benzodioxole-5-methanamine, N-[(2-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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